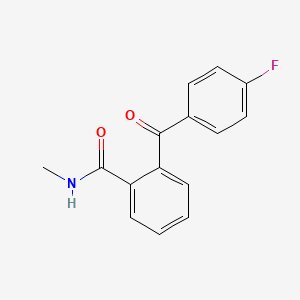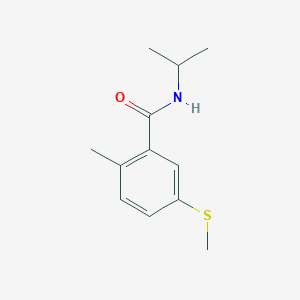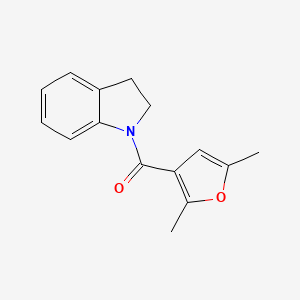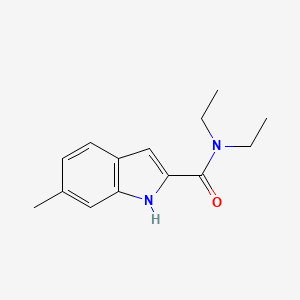
N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide, also known as AFM13, is a small molecule drug candidate that is being developed for the treatment of various types of cancer. This compound is a bispecific antibody that binds to both CD30, a protein that is expressed on the surface of cancer cells, and CD16A, a protein that is expressed on the surface of natural killer (NK) cells. The binding of AFM13 to both CD30 and CD16A leads to the activation of NK cells, which then attack and kill the cancer cells.
Mécanisme D'action
N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide works by binding to both CD30 and CD16A. CD30 is a protein that is expressed on the surface of cancer cells, while CD16A is a protein that is expressed on the surface of NK cells. When N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide binds to both CD30 and CD16A, it activates the NK cells, which then attack and kill the cancer cells.
Biochemical and Physiological Effects:
N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has been shown to have several biochemical and physiological effects in preclinical studies. These include activation of NK cells, induction of apoptosis (programmed cell death) in cancer cells, and inhibition of cancer cell proliferation. N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has also been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide is that it has shown potent anti-tumor activity in preclinical models of cancer, both as a single agent and in combination with other cancer therapies. Another advantage is that N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide is well-tolerated in animal models, with no significant toxicity observed. However, one limitation of N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the development of N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide. These include:
1. Clinical Trials: N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide is currently being evaluated in Phase 1 clinical trials for the treatment of relapsed or refractory CD30-positive lymphomas. Further clinical trials will be needed to determine the safety and efficacy of N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide in larger patient populations.
2. Combination Therapies: N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and radiation therapy. Further studies will be needed to determine the optimal combination therapies for N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide.
3. Other Cancer Types: N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has shown anti-tumor activity in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. Further studies will be needed to determine the potential of N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide for the treatment of other cancer types.
4. Improved Formulations: N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide is currently being developed as an intravenous infusion. Further studies will be needed to develop alternative formulations, such as oral or subcutaneous formulations, to improve patient convenience and compliance.
In conclusion, N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide is a promising drug candidate for the treatment of various types of cancer. Its bispecific antibody structure, which binds to both CD30 and CD16A, leads to the activation of NK cells and subsequent attack and killing of cancer cells. N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has shown potent anti-tumor activity in preclinical models of cancer, and is currently being evaluated in Phase 1 clinical trials. Further studies will be needed to determine the safety and efficacy of N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide in larger patient populations, as well as its potential for combination therapies and treatment of other cancer types.
Méthodes De Synthèse
The synthesis of N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide involves the reaction of 5-amino-2-fluorobenzoic acid with 4-methylbenzoyl chloride to form N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide. This reaction is carried out in the presence of a suitable solvent and a catalyst, such as triethylamine or pyridine.
Applications De Recherche Scientifique
N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has been shown to have potent anti-tumor activity, both as a single agent and in combination with other cancer therapies. N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide has also been shown to be well-tolerated in animal models, with no significant toxicity observed.
Propriétés
IUPAC Name |
N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-10-3-5-12(6-4-10)16(21)19-15-9-13(18-11(2)20)7-8-14(15)17/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNAXAPJZMWOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetamido-2-fluorophenyl)-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)
![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)

![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)

![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)






